molecular formula C10H15NO4S B4671644 4-methoxy-N-(2-methoxyethyl)benzenesulfonamide

4-methoxy-N-(2-methoxyethyl)benzenesulfonamide

Cat. No.: B4671644
M. Wt: 245.30 g/mol
InChI Key: IACDZCFXBSGIKF-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-methoxyethyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by a sulfonamide group that is S-linked to a benzene ring. The molecular formula of this compound is C10H15NO4S, and it has a molecular weight of 245.3 g/mol .

Preparation Methods

The synthesis of 4-methoxy-N-(2-methoxyethyl)benzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-methoxyethylamine under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization or column chromatography .

Chemical Reactions Analysis

4-methoxy-N-(2-methoxyethyl)benzenesulfonamide undergoes several types of chemical reactions, including:

Scientific Research Applications

4-methoxy-N-(2-methoxyethyl)benzenesulfonamide has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

4-methoxy-N-(2-methoxyethyl)benzenesulfonamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-methoxy-N-(2-methoxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S/c1-14-8-7-11-16(12,13)10-5-3-9(15-2)4-6-10/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACDZCFXBSGIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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